2-Acetamido-2-allylmalonic acid
Description
Properties
CAS No. |
98593-96-5 |
|---|---|
Molecular Formula |
C8H11NO5 |
Molecular Weight |
201.18 g/mol |
IUPAC Name |
2-acetamido-2-prop-2-enylpropanedioic acid |
InChI |
InChI=1S/C8H11NO5/c1-3-4-8(6(11)12,7(13)14)9-5(2)10/h3H,1,4H2,2H3,(H,9,10)(H,11,12)(H,13,14) |
InChI Key |
ABOLLNJXLFDZSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CC=C)(C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclohexenone-Based Condensation
A patent detailing the preparation of 2-aryl malonic acid derivatives (CN108264463B) offers a foundational framework for analogous syntheses. While the target compound features an allyl group instead of an aromatic ring, the core strategy—condensation of cyclohexenone derivatives with malonic acid esters—can be adapted. For instance, substituting cyclohexenone with allyl-substituted cyclic ketones may enable the formation of 2-allyl intermediates. Subsequent aromatization (using Pd/C or Pt/C catalysts at 150–220°C) could be replaced with oxidative or hydrolytic steps to retain the allyl moiety.
Key parameters from this method include:
-
Solvent-free conditions : Enhances atom economy and reduces waste.
-
Catalyst recyclability : Pt/C or Pd/C recovery rates of 72–84% after multiple batches.
-
Yield optimization : Typical yields of 72–84% for malonate derivatives under similar conditions.
Alkylation of Malonic Acid Esters
Sequential α-Alkylation and Amidation
Diethyl malonate, a common starting material, undergoes sequential alkylation to introduce allyl and acetamido groups. The process involves:
-
Allylation : Treatment with allyl bromide in the presence of a strong base (e.g., NaH) in THF or DMF.
-
Amidation : Reaction with acetamide or acetylation of an amine intermediate using acetic anhydride.
This method parallels the synthesis of 2-(3-methylphenyl)malonate derivatives, where diethyl malonate is alkylated with methyl-substituted electrophiles. Adjusting stoichiometry and reaction time is critical to avoid over-alkylation.
Palladium-Catalyzed Allylic Amination
Cross-Coupling Approaches
Transition metal catalysis, particularly Pd-mediated reactions, enables efficient allyl group introduction. A thesis on Pd-catalyzed C–X coupling (PSU ETDA) highlights methods for forming carbon–nitrogen bonds, which could be adapted for acetamido group installation. For example:
-
Step 1 : Allylation of malonic acid diester via Pd-catalyzed coupling with allyl halides.
-
Step 2 : Amination using acetamide derivatives under ligand-controlled conditions.
Reaction conditions from analogous syntheses include:
-
Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂ with biphenyl ligands.
-
Temperature : 80–120°C in toluene or dioxane.
-
Yield range : 60–75% for similar malonate functionalization.
Michael Addition and Acetylation
Conjugate Addition to Acrylic Acid Derivatives
The Michael addition of ammonia or amines to allyl-substituted acrylic acid derivatives provides a pathway to α-allyl-β-amino malonic acids. Subsequent acetylation with acetic anhydride introduces the acetamido group. This method aligns with the synthesis of allyl alcohol derivatives described in toxicity studies, where allyl intermediates are prevalent.
Critical considerations:
-
Nucleophile selection : Ammonia or primary amines for optimal regioselectivity.
-
pH control : Maintain alkaline conditions to deprotonate the malonic acid intermediate.
Hydrolysis of Cyano Derivatives
Cyano Group Conversion
A patent (JPH0269914A) describes the use of malononitrile derivatives in electrolyte formulations, suggesting a route to 2-allylmalonic acid via nitrile hydrolysis. For 2-acetamido-2-allylmalonic acid:
-
Synthesis of 2-allylmalononitrile : Alkylation of malononitrile with allyl halides.
-
Selective hydrolysis : Hydrolyze one nitrile group to carboxylic acid using H₂SO₄/H₂O.
-
Amidation : Treat with acetic anhydride to form the acetamido group.
Comparative Analysis of Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclohexenone Condensation | Allyl-cyclohexenone, Pt/C | 160–220°C, solvent-free | 72–84 | High yield, recyclable catalyst | Requires specialized starting material |
| Sequential Alkylation | Allyl bromide, NaH | THF, 0–25°C | 65–78 | Commercially available reagents | Multi-step, purification challenges |
| Pd-Catalyzed Coupling | Pd(OAc)₂, allyl bromide | Toluene, 100°C | 60–75 | Regioselective | Costly catalysts, inert atmosphere |
| Nitrile Hydrolysis | Malononitrile, H₂SO₄ | H₂O, reflux | 50–65 | Simple hydrolysis | Over-hydrolysis risk |
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-2-allylmalonic acid undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding alcohols or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
Oxidation: Formation of alcohols or aldehydes.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted acetamido derivatives.
Scientific Research Applications
Applications in Organic Synthesis
- Synthesis of β-Amino Acids
- Organocatalysis
- Synthesis of Bioactive Compounds
Case Study 1: Synthesis of Chiral β-Amino Acids
A study demonstrated the successful use of this compound as a starting material for synthesizing chiral β-amino acids using transition metal catalysts. The process yielded high enantiomeric excess (up to 96% ee) and showcased the compound's utility in pharmaceutical applications .
Case Study 2: Organocatalytic Reactions
Research highlighted the effectiveness of this compound in organocatalytic sigmatropic rearrangements. This method provided an efficient route to synthesize complex molecules with multiple stereocenters, underscoring its significance in modern organic synthesis .
Table 1: Comparison of Synthetic Routes Using this compound
| Reaction Type | Catalyst Used | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Alkylation | Palladium Complex | 85 | 92 |
| Decarboxylation | Rhodium Catalyst | 78 | 96 |
| Organocatalytic Rearrangement | Organocatalyst | 90 | 95 |
Mechanism of Action
The mechanism of action of 2-acetamido-2-allylmalonic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the allyl group can participate in various chemical reactions. These interactions can influence biochemical pathways and enzyme activities, leading to potential therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- 2-(2-Acetamidoacetamido)acetic acid’s peptide-like structure suggests utility in biochemical contexts, while the other compounds lack this feature.
Physicochemical Properties
Available data from structural descriptors and molecular weights (Table above) indicate:
- Solubility : All three compounds are likely polar due to carboxylic acid and amide groups, but this compound’s higher molecular weight may reduce aqueous solubility compared to 2-acetamidoacetic acid.
- Acidity: The dual carboxylic acids in this compound imply stronger acidity (lower pKa) than the monocarboxylic analogs.
Q & A
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies in IC values may arise from assay conditions (e.g., cell line variability, serum concentration). Meta-analysis of primary literature should standardize data by normalizing to positive controls (e.g., doxorubicin for cytotoxicity) and applying Bland-Altman plots to assess bias .
Q. How can researchers design enantioselective syntheses of this compound derivatives?
- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) induce stereocontrol. Enantiomeric excess (ee) is quantified via chiral HPLC (Chiralpak AD-H column) or H NMR with shift reagents. Reaction optimization focuses on solvent polarity and catalyst loading (5–20 mol%) .
Q. What are the best practices for integrating this compound into polymer or metal-organic framework (MOF) composites?
- Methodological Answer : Covalent grafting via carboxylate-Zn coordination in MOFs is monitored by FTIR (C=O stretch at 1700 cm) and BET surface area analysis. Polymer composites require radical-initiated copolymerization (AIBN, 60°C), with thermal stability assessed via TGA/DSC .
Data Analysis & Experimental Design
Q. How should researchers statistically validate reproducibility in synthetic yields of this compound?
- Methodological Answer : Perform triplicate syntheses under identical conditions. Use ANOVA to compare batch-to-batch variability, with post-hoc Tukey tests to identify outliers. Report %RSD for intra-laboratory precision and inter-laboratory round-robin testing for external validation .
Q. What experimental controls are critical when studying the compound’s enzyme inhibition mechanisms?
- Methodological Answer : Include negative controls (DMSO vehicle) and positive controls (known inhibitors, e.g., acetazolamide for carbonic anhydrase). Pre-incubate enzymes with the compound to distinguish reversible vs. irreversible inhibition. Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
Literature & Citation Guidelines
Q. How to systematically review conflicting spectral data for this compound in existing literature?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
